molecular formula C30H27N5O2S B11774347 N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11774347
M. Wt: 521.6 g/mol
InChI Key: TXSIWJACTUXXNV-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation:

    Amide Bond Formation: The final step often involves coupling the triazole-thioether intermediate with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the triazole ring and the phenoxyphenyl group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C30H27N5O2S

Molecular Weight

521.6 g/mol

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C30H27N5O2S/c1-22-12-14-23(15-13-22)31-20-28-33-34-30(35(28)25-8-4-2-5-9-25)38-21-29(36)32-24-16-18-27(19-17-24)37-26-10-6-3-7-11-26/h2-19,31H,20-21H2,1H3,(H,32,36)

InChI Key

TXSIWJACTUXXNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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